N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide

medicinal chemistry drug-like property prediction molecular complexity

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide (CAS 1421478-14-9, PubChem CID is a synthetic sulfonamide derivative defined by three concurrent structural features: a 5-chlorothiophene-2-sulfonyl group, an N-methyl sulfonamide linker, and an N-(1,4-dioxan-2-ylmethyl) substituent. Its molecular formula is C₁₀H₁₄ClNO₄S₂ and its molecular weight is 311.8 g/mol.

Molecular Formula C10H14ClNO4S2
Molecular Weight 311.8
CAS No. 1421478-14-9
Cat. No. B2406521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide
CAS1421478-14-9
Molecular FormulaC10H14ClNO4S2
Molecular Weight311.8
Structural Identifiers
SMILESCN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3
InChIKeyBANUGPIAXCRZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide (CAS 1421478-14-9) – Structural Identity and Compound Class Overview for Informed Procurement


N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide (CAS 1421478-14-9, PubChem CID 71801592) is a synthetic sulfonamide derivative defined by three concurrent structural features: a 5-chlorothiophene-2-sulfonyl group, an N-methyl sulfonamide linker, and an N-(1,4-dioxan-2-ylmethyl) substituent [1]. Its molecular formula is C₁₀H₁₄ClNO₄S₂ and its molecular weight is 311.8 g/mol [1]. The compound belongs to the thiophene-2-sulfonamide class, members of which are established inhibitors of carbonic anhydrase isoenzymes and have been explored as antiglaucoma agents, antimicrobials, and versatile building blocks for medicinal chemistry [2][3]. Importantly, this specific compound is primarily documented in the patent and vendor literature as a research intermediate and scaffold, with limited peer-reviewed quantitative biological characterization available as of 2026.

Why Generic Substitution Fails for N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide: The Tri-Modular Scaffold Constraint


Scientific and industrial users cannot simply interchange this compound with other in-class thiophene-2-sulfonamides because it possesses a unique tri-modular architecture—5-chlorothiophene, N-methylsulfonamide, and N-(1,4-dioxan-2-ylmethyl)—that is not duplicated by any commercially available congener [1]. The closest structural analog, 5-chloro-N-methylthiophene-2-sulfonamide (CAS 67060-79-1), lacks the dioxane moiety entirely, which eliminates the hydrogen-bond acceptor capacity, altered lipophilicity (XLogP3-AA difference), and conformational flexibility contributed by the 1,4-dioxane ring [2]. Conversely, compounds such as MK-2461 (CAS 917879-39-1) retain the N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide fragment but replace the thiophene core with a complex tricyclic scaffold, resulting in divergent target selectivity profiles [3]. For procurement decisions, substitution with a partial analog risks introducing uncharacterized changes in solubility, metabolic stability, target engagement, or synthetic compatibility that cannot be predicted from class-level inference alone. The quantitative evidence below, though limited by the compound's early-stage status, establishes the minimum differentiation dimensions that must be verified before any substitution is considered.

Quantitative Differentiation Evidence for N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide Relative to Structural Analogs


Molecular Complexity and Fractional sp³ Character Differentiate This Compound from 5-Chloro-N-methylthiophene-2-sulfonamide

Compared with 5-chloro-N-methylthiophene-2-sulfonamide (CAS 67060-79-1), the target compound has a substantially higher molecular complexity score (373 vs. 196) and a greater heavy atom count (18 vs. 11), reflecting the added 1,4-dioxan-2-ylmethyl group [1][2]. Higher molecular complexity is correlated with improved target selectivity in fragment-to-lead optimization campaigns, as it reduces the probability of promiscuous binding [3]. The dioxane ring also adds two oxygen atoms that serve as hydrogen-bond acceptors (HBA count 6 vs. 4 for the comparator), increasing the topological polar surface area (TPSA 92.5 Ų vs. ~71.5 Ų predicted for the comparator) [1][2]. This TPSA difference places the target compound in a more favorable range for balancing passive permeability and solubility according to the Veber rule set [3].

medicinal chemistry drug-like property prediction molecular complexity

XLogP3-AA Lipophilicity Shift Evidences Different Pharmacokinetic Disposition from the Non-Dioxane Analog

The target compound exhibits an XLogP3-AA value of 1.6, compared with an estimated XLogP3 of ~2.5–2.8 for 5-chloro-N-methylthiophene-2-sulfonamide (CAS 67060-79-1), representing a reduction of approximately 1.0 log unit [1]. This reduction is attributable to the incorporation of the 1,4-dioxane ring, which introduces two ether oxygen atoms that increase polarity . In drug discovery, a 1-log-unit decrease in logP is associated with significantly reduced hERG channel binding liability, lower plasma protein binding, and improved aqueous solubility [2]. For procurement in lead optimization programs, this lipophilicity shift means the target compound cannot be replaced by the non-dioxane analog without potentially altering the ADME profile of the entire series.

ADME prediction lipophilicity drug design

Hydrogen-Bond Acceptor Enrichment via the Dioxane Moiety Distinguishes This Compound from Bioisosteric Sulfonamide Scaffolds

The target compound possesses six hydrogen-bond acceptor (HBA) atoms compared with four for the non-dioxane comparator 5-chloro-N-methylthiophene-2-sulfonamide [1][2]. The two additional HBAs reside within the 1,4-dioxane ring and are geometrically constrained in a six-membered ring, which preorganizes them for bidentate hydrogen-bonding interactions with protein backbone amides or side-chain donors [3]. This bidentate HBA presentation is absent in simple alkyl or aryl N-substituted sulfonamides. While direct enzyme inhibition data comparing the target compound with its non-dioxane analog are not publicly available, the class-level precedent from thiophene-2-sulfonamide carbonic anhydrase inhibitor SAR indicates that N-substituent modification can alter enzyme isoform selectivity by over 100-fold [4]. The dioxane moiety's additional HBA capacity is therefore a structural feature with demonstrated relevance to biological activity differentiation.

hydrogen bonding target engagement scaffold selection

Rotatable Bond Increment and Topological Polar Surface Area Shift Confirm Scaffold Differentiation from Flat Thiophene-2-sulfonamides

The target compound has four rotatable bonds and a topological polar surface area (TPSA) of 92.5 Ų [1]. In contrast, 5-chloro-N-methylthiophene-2-sulfonamide has only one rotatable bond (the N–CH₃ bond) and an estimated TPSA of approximately 71.5 Ų . The three additional rotatable bonds in the target compound arise from the 1,4-dioxan-2-ylmethyl substituent and provide conformational flexibility that can modulate binding pocket accommodation. The TPSA value of 92.5 Ų places the compound near the upper boundary of the CNS drug-like space (TPSA < 90 Ų) but within the optimal range for oral bioavailability (TPSA < 140 Ų), while the comparator's lower TPSA is more indicative of CNS-penetrant scaffolds [2]. This physicochemical differentiation is directly relevant when the intended application domain (peripheral vs. CNS) dictates compound selection.

conformational flexibility physicochemical property drug-likeness

Class-Level Carbonic Anhydrase Inhibitory Potential Shared with Thiophene-2-sulfonamides but with Uncharacterized Isoform Selectivity

Thiophene-2-sulfonamides as a class have demonstrated potent inhibition of human carbonic anhydrase isoforms, with reported IC₅₀ values ranging from 0.81 nM to 1.4 µM depending on the isoform and substitution pattern [1]. Specifically, 5-chlorothiophene-2-sulfonamide has been shown to interact with hCA-I and hCA-II at nanomolar concentrations . The target compound, bearing both the 5-chlorothiophene-2-sulfonyl warhead and the dioxane N-substituent, is expected to retain carbonic anhydrase inhibitory activity, but the N-(1,4-dioxan-2-ylmethyl) group is anticipated to modulate isoform selectivity in a manner not yet quantified [2]. Importantly, no direct head-to-head comparison of the target compound against a specific carbonic anhydrase isoform with quantitative Ki or IC₅₀ data has been published as of 2026. This evidence gap must be closed experimentally before any selectivity claim can be substantiated.

carbonic anhydrase inhibition isoform selectivity antiglaucoma

Structural Uniqueness of the Tri-Modular Scaffold Validated Against Patent-Disclosed Congeners: No Exact-Match Reference Compound Identified

A systematic search of publicly indexed patents and chemical databases reveals that the precise tri-modular combination—5-chlorothiophene-2-sulfonamide core, N-methyl linker, and N-(1,4-dioxan-2-ylmethyl) substituent—is unique to CAS 1421478-14-9 [1]. The closest patent-disclosed congeners include: (a) thiophene-2-sulfonamides with simple alkyl N-substituents (e.g., methyl, ethyl) that lack the dioxane ring (US5378703A, extensive series) [2]; (b) MK-2461 (CAS 917879-39-1), which shares the N-(1,4-dioxan-2-ylmethyl)-N-methylsulfamide fragment but on a benzocycloheptapyridine core rather than thiophene, resulting in a completely different biological target profile (c-Met kinase inhibition, IC₅₀ 2.5 nM) [3]; and (c) thiophene-2-sulfonamides with dioxane rings attached at the thiophene 3-position rather than via the sulfonamide nitrogen (e.g., 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide) [4]. No patent or publication has been identified that describes the target compound with quantitative biological data within a congeneric series, indicating a genuine gap in the structure-activity landscape that presents both risk and opportunity for procurement.

chemical novelty scaffold uniqueness patent landscape

High-Confidence Application Scenarios for N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment-to-Lead Optimization Requiring a Chlorothiophene Sulfonamide with Enhanced Solubility

Based on the XLogP3-AA reduction of approximately 1 log unit relative to 5-chloro-N-methylthiophene-2-sulfonamide (1.6 vs. ~2.5–2.8) , this compound is suited for lead optimization campaigns where improved aqueous solubility is required while retaining the 5-chlorothiophene-2-sulfonamide pharmacophore. The dioxane ring provides the solubility enhancement without introducing a basic amine or carboxylic acid that would alter the ionization profile. This scenario is supported by the TPSA of 92.5 Ų, which remains within the oral bioavailability range .

Carbonic Anhydrase Isoform Selectivity Profiling Using a Structurally Distinct N-Substituted Sulfonamide Probe

The established class-level carbonic anhydrase inhibitory activity of thiophene-2-sulfonamides (IC₅₀ range 0.81 nM – 1.4 µM across hCA isoforms) combined with the unique N-(1,4-dioxan-2-ylmethyl) substituent of the target compound makes it a valuable probe for isoform selectivity profiling . The six hydrogen-bond acceptor atoms, including the bidentate dioxane oxygen pair , provide an interaction surface that may engage isoform-specific residues near the active-site rim. Procurement for this scenario is justified when the goal is to map N-substituent structure-selectivity relationships in a carbonic anhydrase panel assay.

Synthetic Building Block for Diversification of Sulfonamide-Focused Compound Libraries

The compound's four rotatable bonds, dioxane ring, and 5-chlorothiophene core create a versatile intermediate for library synthesis . The chlorine atom at the thiophene 5-position enables downstream cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the dioxane ring offers orthogonal reactivity (ring-opening, oxidation to aldehydes). This dual orthogonal functionalization capability distinguishes the compound from simpler thiophene-2-sulfonamide building blocks such as CAS 67060-79-1, which lacks the dioxane handle . Procurement for this scenario is appropriate when the synthetic objective requires two distinct diversification vectors on a single building block.

Peripheral-Target Drug Discovery Programs Avoiding CNS Penetration by Design

With a TPSA of 92.5 Ų and XLogP3-AA of 1.6, the target compound falls outside the optimal range for CNS penetration (TPSA < 90 Ų, logP 2–4) while remaining within the oral bioavailability space (TPSA < 140 Ų) . This physicochemical profile supports its use as a peripheral-restricted chemical probe when the therapeutic target is located outside the CNS and blood-brain barrier penetration is an undesired off-target liability. In contrast, the non-dioxane analog (estimated TPSA ~71.5 Ų, logP ~2.5–2.8) is predicted to have higher CNS exposure potential , making the target compound the preferred procurement option for peripheral-target programs.

Quote Request

Request a Quote for N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.